molecular formula C8H9BrO3S B2889524 (4-bromophenyl)methyl methanesulfonate CAS No. 237763-11-0

(4-bromophenyl)methyl methanesulfonate

Cat. No.: B2889524
CAS No.: 237763-11-0
M. Wt: 265.12
InChI Key: MWYGZNDEZYRDCC-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyl methanesulfonate: is an organic compound that belongs to the class of methanesulfonates. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromophenyl)methyl methanesulfonate typically involves the reaction of (4-bromophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(4-bromophenyl)methanol+methanesulfonyl chloride(4-bromophenyl)methyl methanesulfonate+HCl\text{(4-bromophenyl)methanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (4-bromophenyl)methanol+methanesulfonyl chloride→(4-bromophenyl)methyl methanesulfonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)methyl methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: (4-Phenyl)methyl methanesulfonate.

    Oxidation: Various oxidized phenyl derivatives.

Scientific Research Applications

Chemistry: (4-Bromophenyl)methyl methanesulfonate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can be used to introduce a methanesulfonate group into proteins or nucleic acids, which can alter their properties and functions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It can be used as a building block for the synthesis of drug candidates with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-bromophenyl)methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The bromine atom can also participate in various chemical transformations, making the compound versatile in organic synthesis.

Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophiles such as amino acids, nucleotides, and other biomolecules. This interaction can lead to the modification of proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

    Methyl methanesulfonate: Similar in structure but lacks the bromine atom. It is also used as an alkylating agent in organic synthesis.

    Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group instead of a methyl group.

    Dimethyl sulfate: Another alkylating agent with two methanesulfonate groups.

Uniqueness: (4-Bromophenyl)methyl methanesulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in additional chemical reactions, making the compound more versatile compared to its analogs.

Properties

IUPAC Name

(4-bromophenyl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYGZNDEZYRDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzylalcohol (2 g, 10.7 mmol) in DCM (30 mL) at 0° C. was added Et3N (2.2 mL, 16.0 mmol) followed by methanesulfonyl chloride (910 μL, 11.8 mmol). The reaction was allowed to warm to room temperature, stirred for 2 hours and then quenched with water. Saturated aqueous NaHCO3 was added, the product was extracted with DCM, the combined organic extracts were filtered through a phase separator cartridge and concentrated to give methanesulfonic acid 4-bromo-benzyl ester (2.67 g, 10 mmol, 94%). A solution of the crude product (2.67 g, 10 mmol) in DMSO (40 mL) was stirred at room temperature for 16 hours with potassium thioacetate (1.26 g, 11 mmol). The reaction was treated with water and extracted with DCM, filtered through a phase separator, concentrated and purified by silica gel column chromatography (0-50% DCM in cyclohexane) to give thioacetic acid S-(4-bromo-benzyl) ester (1.81 g, 7.39 mmol, 69%). 1H NMR (300 MHz, CDCl3): δ 7.41 (d, 2 H), 7.16 (d, 2 H), 4.05 (s, 2 H), 2.35 (s, 3 H).
Quantity
2 g
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reactant
Reaction Step One
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2.2 mL
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reactant
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30 mL
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910 μL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromobenzylalcohol (9.98 g) and triethylamine (11.2 μL) in ethyl acetate (100 mL) was added dropwise methanesulfonyl chloride (7.35 g) under nitrogen gas atmosphere and ice-cooling and the mixture was stirred under ice-cooling for 1 hour. To the reaction mixture was added water and the mixture was extracted with ethyl acetate (×2). After washing successively with water and a saturated brine, the organic layer was dried over anhydrous magnesium sulfate. After evaporation to remove solvent, the resultant crude product was triturated in ethyl acetate/hexane to 4-bromobenzyl methanesulfonate (13.54 g, yield: 91%) as crystals.
Quantity
9.98 g
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reactant
Reaction Step One
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11.2 μL
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reactant
Reaction Step One
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7.35 g
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reactant
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100 mL
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solvent
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[Compound]
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resultant crude product
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ethyl acetate hexane
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